molecular formula C10H9N B1315611 3-(2-Cyanophenyl)-1-propene CAS No. 61463-61-4

3-(2-Cyanophenyl)-1-propene

Cat. No. B1315611
CAS RN: 61463-61-4
M. Wt: 143.18 g/mol
InChI Key: YKEPUZIZTZEFPU-UHFFFAOYSA-N
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Description

3-(2-Cyanophenyl)-1-propene is an organic compound belonging to the class of phenylpropene derivatives, which are characterized by the presence of a phenyl group attached to a propene moiety. It is a colorless, water-soluble solid that is used in a variety of scientific research applications. It is also used as a starting material for the synthesis of a wide range of compounds, including drugs and other active pharmaceutical ingredients.

Scientific Research Applications

Synthesis of Benzylamine

2-Allylbenzonitrile can be used in the selective liquid-phase hydrogenation of benzonitrile to benzylamine. This process was investigated on silica-supported Ni, Co, and Pd catalysts at 373 K and 13 bar H2, using ethanol as a solvent. Ni/SiO2 was found to be more active and selective to benzylamine than Co/SiO2 and Pd/SiO2, yielding 78% of benzylamine .

Synthesis of Multi-Substituted Pyrrole Derivatives

3-(2-Cyanophenyl)-1-propene can be used in the synthesis of multi-substituted pyrrole derivatives through [3+2] cycloaddition with Tosylmethyl Isocyanides (TosMICs) and electron-deficient compounds .

Synthesis of 3,3-bis(methylthio)-1-(4-aryl-1H-pyrrol-3-yl)prop-2-en-1-one

In 2007, the Rao group found that TosMIC and cinnamoylketene dithioacetal can selectively synthesize 3,3-bis(methylthio)-1-(4-aryl-1H-pyrrol-3-yl)prop-2-en-1-one via [3+2] cycloaddition. This reaction occurs selectively on the less polar 4-position ene bond .

Synthesis of Fused Quinazolines

3-(2-Cyanophenyl)-1-propene can be used in the one-pot synthesis of fused quinazolines .

Synthesis of 3-(2-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide

3-(2-Cyanophenyl)-1-propene can be used in the synthesis of 3-(2-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide. This compound is a versatile material with diverse applications in scientific research.

Material for Scientific Research

2-Allylbenzonitrile is a compound that is used in scientific research. It is a solid at ambient temperature and is stored at ambient temperature .

properties

IUPAC Name

2-prop-2-enylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N/c1-2-5-9-6-3-4-7-10(9)8-11/h2-4,6-7H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEPUZIZTZEFPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60539947
Record name 2-(Prop-2-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60539947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Allylbenzonitrile

CAS RN

61463-61-4
Record name 2-(Prop-2-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60539947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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